molecular formula C20H27N3O4S B4813195 1-(1-adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(1-adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B4813195
M. Wt: 405.5 g/mol
InChI Key: FDJYVKSKWUNOMD-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that combines the structural features of adamantane, piperazine, and a nitrophenylsulfonyl group

Preparation Methods

The synthesis of 1-(1-adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of Adamantyl Derivatives: Starting from commercially available adamantane, adamantyl derivatives can be synthesized through reactions with halogenating agents to form adamantyl halides.

    Piperazine Derivatization: Piperazine can be functionalized by reacting with sulfonyl chlorides to introduce the sulfonyl group.

    Coupling Reaction: The final step involves coupling the adamantyl derivative with the sulfonyl piperazine derivative under suitable conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

1-(1-Adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it can be explored as a potential drug candidate for various therapeutic areas.

    Materials Science: The adamantyl group imparts rigidity and stability, making it useful in the design of new materials with specific mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance membrane permeability, while the sulfonyl and nitrophenyl groups could participate in specific binding interactions with target proteins.

Comparison with Similar Compounds

Similar compounds include other adamantyl derivatives and sulfonyl piperazines. For example:

    1-Adamantylamine: Shares the adamantyl group but lacks the sulfonyl and nitrophenyl groups.

    4-(2-Nitrophenylsulfonyl)piperazine: Contains the sulfonyl piperazine structure but lacks the adamantyl group.

Properties

IUPAC Name

1-(1-adamantyl)-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c24-23(25)18-3-1-2-4-19(18)28(26,27)22-7-5-21(6-8-22)20-12-15-9-16(13-20)11-17(10-15)14-20/h1-4,15-17H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJYVKSKWUNOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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